4-Pentafluoroethylsulfanyl-butyl-ammonium chloride
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Overview
Description
4-Pentafluoroethylsulfanyl-butyl-ammonium chloride is a quaternary ammonium compound characterized by the presence of a pentafluoroethylsulfanyl group attached to a butyl chain, which is further connected to an ammonium chloride moiety. This compound is notable for its unique physicochemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentafluoroethylsulfanyl-butyl-ammonium chloride typically involves the reaction of a butylamine derivative with pentafluoroethylsulfanyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct. The resulting intermediate is then quaternized using methyl chloride to form the final quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Pentafluoroethylsulfanyl-butyl-ammonium chloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding thiols.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium hydroxide, methanol as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Hydroxide or alkoxide derivatives.
Scientific Research Applications
4-Pentafluoroethylsulfanyl-butyl-ammonium chloride finds applications in various fields:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating reactions between hydrophilic and hydrophobic reactants.
Biology: Employed in the study of membrane proteins due to its ability to disrupt lipid bilayers.
Medicine: Investigated for its potential antimicrobial properties, particularly against resistant bacterial strains.
Industry: Utilized in the formulation of specialty surfactants and detergents, providing enhanced cleaning efficiency.
Mechanism of Action
The mechanism of action of 4-Pentafluoroethylsulfanyl-butyl-ammonium chloride involves its interaction with cellular membranes. The compound’s quaternary ammonium group disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This action is particularly effective against microbial cells, making it a potent antimicrobial agent. The pentafluoroethylsulfanyl group enhances the compound’s lipophilicity, allowing it to integrate more readily into lipid membranes.
Comparison with Similar Compounds
Similar Compounds
Tetra-n-butylammonium chloride: A quaternary ammonium compound with similar applications but lacks the pentafluoroethylsulfanyl group.
Benzalkonium chloride: Another quaternary ammonium compound widely used as a disinfectant and antiseptic.
Uniqueness
4-Pentafluoroethylsulfanyl-butyl-ammonium chloride is unique due to the presence of the pentafluoroethylsulfanyl group, which imparts distinct physicochemical properties such as increased lipophilicity and chemical stability. This makes it more effective in disrupting lipid membranes and enhances its utility in various applications compared to other quaternary ammonium compounds.
Properties
IUPAC Name |
4-(1,1,2,2,2-pentafluoroethylsulfanyl)butan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F5NS.ClH/c7-5(8,9)6(10,11)13-4-2-1-3-12;/h1-4,12H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJBOHATDMHCGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCSC(C(F)(F)F)(F)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF5NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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